molecular formula C7H6BrClN4 B595463 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-74-6

3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B595463
CAS No.: 1276056-74-6
M. Wt: 261.507
InChI Key: MWXFTPQBAZXTKL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound . It is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been the subject of various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is available on various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be found in various chemical databases .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions of research on 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine and its derivatives could involve further exploration of their anticancer potential and the development of novel pyrimidines with higher selectivity as anticancer agents .

Properties

IUPAC Name

3-bromo-4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN4/c1-3-10-6(9)4-5(8)12-13(2)7(4)11-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXFTPQBAZXTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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